Borane-trimethylamine complex

Catalog No.
S1941936
CAS No.
75-22-9
M.F
C3H9BN
M. Wt
69.92 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borane-trimethylamine complex

CAS Number

75-22-9

Product Name

Borane-trimethylamine complex

Molecular Formula

C3H9BN

Molecular Weight

69.92 g/mol

InChI

InChI=1S/C3H9BN/c1-5(2,3)4/h1-3H3

InChI Key

DLWFQVAZCQJGPV-UHFFFAOYSA-N

SMILES

[B-][N+](C)(C)C

Canonical SMILES

[B-][N+](C)(C)C
  • Compound: Borane-Trimethylamine Complex (BTM)
  • Origin: BTM is typically synthesized from the reaction of borane (BH3) with trimethylamine (N(CH3)3) [].
  • Significance: BTM is a valuable reagent due to its Lewis acidic boron center and the reducing nature of the B-H bond. It serves as a mild hydride source and Lewis acid catalyst in various organic transformations [].

Molecular Structure Analysis

  • BTM adopts a simple Lewis acid-base adduct structure. The electron-deficient boron atom (B) accepts an electron pair from the lone pair on the nitrogen atom (N) of trimethylamine, forming a dative bond (B←N).
  • The molecule possesses trigonal planar geometry around the boron center with three hydrogen atoms (H) and the trimethylamine group attached [].

Chemical Reactions Analysis

  • Synthesis

    BH3 (g) + N(CH3)3 (g) → (CH3)3N·BH3 (l) []

  • Decomposition

    BTM is relatively stable but can decompose at high temperatures to liberate borane and trimethylamine [].

  • Other Relevant Reactions

    BTM acts as a hydride source in hydroboration reactions, adding a hydrogen-boron bond across unsaturated carbon-carbon bonds (C=C) [].

    (Example) Hydroboration of Ethene

    CH2=CH2 + (CH3)3N·BH3 → CH3CH2BH2 + N(CH3)3 []

    BTM also functions as a Lewis acid catalyst in various reactions, such as Diels-Alder cycloadditions and Friedel-Crafts reactions [].


Physical And Chemical Properties Analysis

  • Appearance: White crystalline solid [].
  • Melting Point: -4°C [].
  • Boiling Point: 97°C (12 mmHg) [].
  • Density: 0.777 g/mL at 25°C [].
  • Solubility: Soluble in organic solvents like diethyl ether and THF [].
  • Stability: Relatively stable but decomposes at high temperatures or upon prolonged storage [].

BTM's mechanism of action depends on the specific reaction.

  • In hydroboration, the B-H bond acts as a nucleophile, attacking the electron-deficient carbon atom of the alkene (C=C) to form a new C-B bond. The positive charge is delocalized onto the trimethylamine group [].

  • As a Lewis acid catalyst, the empty p orbital on boron accepts electron pairs from Lewis bases, activating substrates for further reactions [].

  • BTM is flammable and may ignite upon contact with air or moisture [].
  • It is a skin, eye, and respiratory irritant. Inhalation can cause coughing, shortness of breath, and lung damage [].
  • BTM reacts violently with water and strong oxidizers [].

Safety Precautions:

  • Handle BTM under an inert atmosphere (e.g., nitrogen) and with proper personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].
  • Avoid contact with skin, eyes, and clothing [].

Organic Synthesis

  • Reduction of Carbonyl Compounds

    BTMA effectively reduces aldehydes, ketones, and carboxylic acid derivatives (such as esters and amides) to their corresponding alcohols and amines [, ]. This makes it a versatile tool for creating various organic molecules.

  • Hydroboration

    BTMA can react with alkenes (C=C double bonds) in a process called hydroboration. This reaction introduces a boron-hydrogen (B-H) bond across the double bond, creating a new functional group.

  • Other Applications

    BTMA is also involved in various other organic transformations, such as the regioselective reductive opening of specific sugar molecules and polarity reversal of certain compounds [].

Material Science

  • Polymer Synthesis

    BTMA can be used as a reducing agent in the synthesis of certain polymers, influencing their properties and functionalities [].

  • Organometallic Chemistry

    BTMA plays a role in the preparation of organometallic compounds, which are molecules containing carbon-metal bonds. These compounds have applications in catalysis and material science.

Other Research Areas

  • Drug Discovery

    BTMA can be used to study the mechanisms of action of various drugs by facilitating the modification of functional groups within the drug molecules [].

  • Chiral Compound Synthesis

    BTMA can be employed in the synthesis of chiral compounds, which are molecules with a non-superimposable mirror image. These compounds are crucial in various fields, including pharmaceuticals.

Other CAS

75-22-9

Dates

Modify: 2023-08-16

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